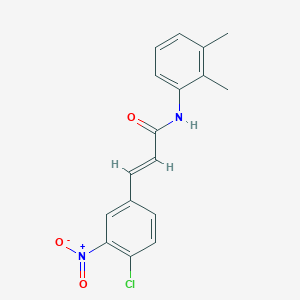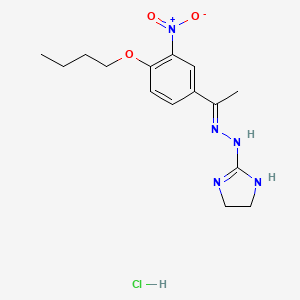![molecular formula C23H19N5O B5699493 N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide, commonly known as BPNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNH is a pyrazole-based compound that has been synthesized through a simple and efficient method. The compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of BPNH is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways. BPNH has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Moreover, BPNH has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
BPNH has been shown to possess various biochemical and physiological effects. The compound has been found to reduce the levels of various inflammatory mediators, including cytokines and chemokines. Moreover, BPNH has been shown to increase the activity of various antioxidant enzymes, which can protect cells from oxidative stress-induced damage. Additionally, BPNH has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
BPNH has several advantages and limitations for lab experiments. One of the main advantages is its ease of synthesis, which makes it readily available for scientific research. Moreover, BPNH has been found to possess potent pharmacological activity, which makes it a promising candidate for drug discovery. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the scientific research of BPNH. One of the main directions is the development of BPNH-based drugs for the treatment of various inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the mechanism of action of BPNH and its pharmacological effects. Additionally, the development of novel synthetic methods for BPNH and its derivatives can lead to the discovery of new compounds with improved pharmacological activity.
Synthesis Methods
The synthesis of BPNH is a straightforward process that involves the reaction of 1-benzyl-3-phenyl-1H-pyrazol-4-carbaldehyde with nicotinic acid hydrazide in the presence of glacial acetic acid and ethanol. The reaction yields BPNH as a yellow crystalline solid with a high yield. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and elemental analysis.
Scientific Research Applications
BPNH has shown significant potential in various scientific research fields. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BPNH has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Moreover, BPNH has been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, BPNH has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[(E)-(1-benzyl-3-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c29-23(20-12-7-13-24-14-20)26-25-15-21-17-28(16-18-8-3-1-4-9-18)27-22(21)19-10-5-2-6-11-19/h1-15,17H,16H2,(H,26,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZLWQEUIUYDR-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=N/NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)